JZL 184

Übersicht

Beschreibung

JZL184 ist eine chemische Verbindung, die für ihre Rolle als irreversibler Inhibitor der Monoacylglycerollipase (MAGL) bekannt ist, einem Enzym, das den Endocannabinoid 2-Arachidonoylglycerol (2-AG) abbaut. Diese Verbindung hat in der wissenschaftlichen Forschung aufgrund ihres Potenzials für therapeutische Anwendungen, insbesondere in den Bereichen Krebsbehandlung und Schmerzmanagement, große Aufmerksamkeit erlangt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von JZL184 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein üblicher Syntheseweg beinhaltet die Reaktion von 4-Nitrophenylchloroformiat mit 4-(Di(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl)piperidin. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung einer Base wie Triethylamin in einem organischen Lösungsmittel wie Dichlormethan .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für JZL184 nicht umfassend dokumentiert sind, wird die Verbindung im Allgemeinen in Forschungslaboren unter Verwendung der oben genannten Synthesewege synthetisiert. Der Produktionsprozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

JZL184 durchläuft hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Nitrophenylesters. Es kann auch an Hydrolysereaktionen teilnehmen, die zur Bildung der entsprechenden Carbonsäure- und Alkoholderivate führen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit JZL184 verwendet werden, umfassen Basen wie Triethylamin und Lösungsmittel wie Dichlormethan. Die Reaktionsbedingungen beinhalten oft moderate Temperaturen und einen kontrollierten pH-Wert, um die Stabilität der Verbindung zu gewährleisten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von JZL184 gebildet werden, umfassen seine hydrolysierten Derivate, wie die entsprechende Carbonsäure und den Alkohol. Diese Produkte werden oft unter Verwendung von Techniken wie Flüssigchromatographie-Massenspektrometrie (LC-MS) analysiert, um ihre Identität und Reinheit zu bestätigen .

Wissenschaftliche Forschungsanwendungen

JZL184 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner bemerkenswerten Anwendungen umfassen:

Krebsforschung: JZL184 hat sich als Inhibitor der Invasion und Metastasierung von Lungenkrebszellen gezeigt, indem es den CB1-Cannabinoid-Rezeptor angreift.

Schmerzmanagement: Durch die Hemmung von MAGL erhöht JZL184 den Spiegel von 2-Arachidonoylglycerol, was zu analgetischen Wirkungen führen kann.

Neurowissenschaften: JZL184 wird verwendet, um die Rolle von Endocannabinoiden im Gehirn zu untersuchen, insbesondere in Bezug auf synaptische Plastizität und Neuroprotektion.

Wirkmechanismus

JZL184 entfaltet seine Wirkung, indem es die Monoacylglycerollipase (MAGL) irreversibel hemmt, das Enzym, das für den Abbau des Endocannabinoids 2-Arachidonoylglycerol (2-AG) verantwortlich ist. Durch die Hemmung von MAGL erhöht JZL184 den Spiegel von 2-Arachidonoylglycerol, was wiederum Cannabinoid-Rezeptoren wie CB1 und CB2 aktiviert. Diese Aktivierung führt zu verschiedenen physiologischen Wirkungen, darunter Analgesie, entzündungshemmende Reaktionen und Hemmung der Invasion von Krebszellen .

Analyse Chemischer Reaktionen

Types of Reactions

JZL184 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitrophenyl ester. It can also participate in hydrolysis reactions, leading to the formation of its corresponding carboxylic acid and alcohol derivatives .

Common Reagents and Conditions

Common reagents used in the reactions involving JZL184 include bases like triethylamine and solvents such as dichloromethane. The reaction conditions often involve moderate temperatures and controlled pH to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of JZL184 include its hydrolyzed derivatives, such as the corresponding carboxylic acid and alcohol. These products are often analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm their identity and purity .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

1. Down Syndrome and Alzheimer's Disease:

A study demonstrated that chronic administration of JZL 184 improved cognitive functions in a Down syndrome mouse model (Ts65Dn). The treatment increased brain levels of 2-AG and enhanced long-term memory and synaptic plasticity, while also reducing levels of amyloid-beta peptides associated with Alzheimer's disease pathology. This suggests that MAGL inhibition could be a promising therapeutic approach for cognitive deficits related to neurodevelopmental disorders and neurodegenerative diseases .

2. Parkinson's Disease:

Research indicated that this compound has neuroprotective effects in models of Parkinson's disease. Treatment led to changes in glial cell activation and increased expression of neurotrophic factors, which are critical for neuronal survival and function. The findings suggest that this compound may help mitigate neuroinflammation and promote recovery in parkinsonian models .

Cancer Research

1. Inhibition of Cancer Cell Invasion:

this compound has been shown to inhibit the invasion and metastasis of various cancer types, including lung, breast, and prostate cancers. The mechanism involves a cannabinoid receptor type 1 (CB1)-dependent pathway that reduces tumor cell aggressiveness by increasing 2-AG levels. For instance, in lung cancer models, this compound inhibited cell invasion through Matrigel-coated inserts, indicating its potential as an anti-metastatic agent .

2. Osteolytic Bone Metastasis:

In models of breast and prostate cancer, this compound reduced osteolytic bone metastasis and inhibited tumor growth in bone. The compound demonstrated osteoprotective effects by inhibiting tumor-induced bone destruction while paradoxically reducing bone volume when cancer was absent. This dual effect underscores the complexity of cannabinoid signaling in cancer biology .

Pain Management

1. Antinociceptive Properties:

this compound has exhibited dose-dependent antinociceptive effects in various pain models. In studies involving acetic acid-induced writhing tests, administration of this compound resulted in significant pain relief, suggesting its potential utility in managing chronic pain conditions . The modulation of endocannabinoid levels through MAGL inhibition appears to play a critical role in pain modulation.

Summary Table of Applications

Wirkmechanismus

JZL184 exerts its effects by irreversibly inhibiting monoacylglycerol lipase (MAGL), the enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, JZL184 increases the levels of 2-arachidonoylglycerol, which in turn activates cannabinoid receptors such as CB1 and CB2. This activation leads to various physiological effects, including analgesia, anti-inflammatory responses, and inhibition of cancer cell invasion .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige Verbindungen, die JZL184 ähnlich sind, umfassen:

AA-5HT: Ein weiterer FAAH-Inhibitor mit ähnlichen Anwendungen im Schmerzmanagement und der Neuroprotektion.

Einzigartigkeit von JZL184

JZL184 ist einzigartig in seiner hohen Selektivität für Monoacylglycerollipase gegenüber anderen Gehirnserinehydrolasen, einschließlich Fettsäureamidhydrolase. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Auswirkungen der 2-Arachidonoylglycerol-Signalübertragung, ohne andere Endocannabinoid-Pfade zu beeinflussen .

Biologische Aktivität

JZL 184 is a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a critical role in the degradation of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, thereby enhancing cannabinoid signaling through the cannabinoid receptors CB1 and CB2. This compound has gained attention in various preclinical studies for its potential therapeutic applications across a range of conditions, including pain management, neurodegenerative diseases, and cardiovascular health.

This compound functions primarily by inhibiting MAGL, leading to elevated levels of 2-AG. This increase in 2-AG enhances the activation of cannabinoid receptors, which are involved in numerous physiological processes including pain modulation, mood regulation, and neuroprotection.

Effects on Pain Models

This compound has demonstrated significant antinociceptive (pain-relieving) properties in various animal models. In a study involving the acetic acid writhing test, doses of this compound (5, 10, and 20 mg/kg) produced a dose-dependent reduction in pain responses. This suggests its potential utility in managing acute pain conditions .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects. For instance, in a study examining its impact on lipopolysaccharide (LPS)-induced inflammation, this compound was shown to reduce cytokine expression levels in both the frontal cortex and plasma of rats. This indicates a potential role for this compound in mitigating neuroinflammation .

Cognitive and Behavioral Outcomes

In models of cognitive impairment, such as the Ts65Dn mouse model of Down syndrome, treatment with this compound improved long-term memory and synaptic plasticity. Specifically, it restored spontaneous locomotor activity and enhanced long-term potentiation (LTP), suggesting that this compound may counteract cognitive deficits associated with certain neurological disorders .

Cardiovascular Effects

This compound has also been investigated for its cardiovascular benefits. A study showed that subchronic administration (8 mg/kg for 10 days) improved cardiac function and normalized gene expression patterns associated with cardiac hypertrophy in CD mice. Notably, this treatment reduced heart weight/body weight ratios without affecting brain size parameters, indicating a specific cardiac effect .

Data Tables

| Study | Model | Dose (mg/kg) | Effect |

|---|---|---|---|

| Llorente-Ovejero et al. (2022) | CD mice | 8 | Improved social behavior and cardiac function |

| Kinsey et al. (2013) | Acetic acid writhing test | 5, 10, 20 | Dose-dependent antinociceptive effects |

| Oleson et al. (2012) | Neuroinflammation model | 10 | Reduced cytokine levels in cortex and plasma |

| PLOS ONE (2014) | Ts65Dn mice | - | Enhanced long-term memory and synaptic plasticity |

Case Study: Neuroinflammation Reduction

In a controlled experiment where this compound was administered prior to LPS injection, researchers observed a significant reduction in pro-inflammatory cytokines. This highlights this compound's potential as an anti-inflammatory agent within the central nervous system.

Case Study: Cognitive Enhancement

In Ts65Dn mice treated with this compound, researchers noted improvements in behavioral tasks related to memory retention and learning capabilities compared to untreated controls. This suggests that MAGL inhibition could be a viable strategy for addressing cognitive deficits.

Eigenschaften

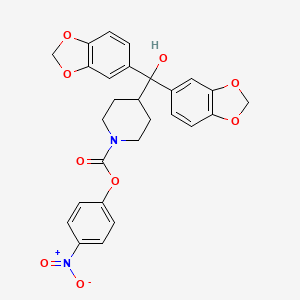

IUPAC Name |

(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O9/c30-26(38-21-5-3-20(4-6-21)29(32)33)28-11-9-17(10-12-28)27(31,18-1-7-22-24(13-18)36-15-34-22)19-2-8-23-25(14-19)37-16-35-23/h1-8,13-14,17,31H,9-12,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGYOKHGGFKMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC6=CC=C(C=C6)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648437 | |

| Record name | 4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101854-58-3 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[bis(1,3-benzodioxol-5-yl)hydroxymethyl]-, 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1101854-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JZL-184 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1101854583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JZL-184 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MZ1I2J68A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) [, , , , ]. By inhibiting MAGL, JZL184 prevents 2-AG breakdown, leading to its accumulation in tissues, particularly the brain [, , , ]. This increase in 2-AG levels enhances endocannabinoid signaling primarily through cannabinoid receptor type 1 (CB1) [, , , , ], resulting in various downstream effects such as:

- Analgesia: JZL184 effectively reduces pain sensation in animal models of both inflammatory and neuropathic pain [, , , ].

- Anti-inflammatory effects: JZL184 attenuates inflammation in models of acute lung injury, inflammatory arthritis, and gastric damage [, , , ].

- Neuroprotection: In models of stroke, traumatic brain injury, and Down syndrome, JZL184 demonstrates neuroprotective effects, improving behavioral outcomes and reducing neuronal damage [, , , , , ].

- Anticancer activity: Research suggests JZL184 may inhibit tumor growth and metastasis in lung cancer and osteosarcoma models [, , ].

A:

ANone: JZL184 itself is not a catalyst. It acts as an enzyme inhibitor, specifically targeting MAGL. Its primary application in research is to investigate the physiological and pathological roles of the endocannabinoid 2-AG by acutely increasing its levels.

ANone: While not explicitly described in the abstracts provided, computational chemistry techniques like molecular docking and QSAR modeling can be valuable tools for understanding the binding interactions between JZL184 and MAGL, potentially leading to the development of more potent and selective inhibitors.

A: While specific SAR studies focusing on JZL184 are not included in the provided papers, research comparing its effects with those of another MAGL inhibitor, MJN110, provides some insights. Despite both compounds effectively inhibiting MAGL and elevating 2-AG levels, they demonstrate differences in their cannabimimetic effects and locomotor activity profiles []. This suggests that even minor structural variations within this class of inhibitors can influence their pharmacological properties.

A: While comprehensive PK/PD data is not available in the provided abstracts, several studies demonstrate that JZL184 effectively crosses the blood-brain barrier following systemic administration in rodents, leading to elevated brain 2-AG levels and inducing various pharmacological effects [, , , ].

ANone: JZL184 has demonstrated efficacy in both in vitro and in vivo settings.

- In vitro: JZL184 effectively inhibits MAGL activity in cell cultures, leading to increased 2-AG levels and downstream effects like reduced cancer cell invasion and suppressed osteoclastogenesis [, , ].

- In vivo: JZL184 shows promising results in various animal models:

- Pain: Reduces pain behaviors in models of inflammatory and neuropathic pain [, , ].

- Inflammation: Attenuates inflammation in acute lung injury, arthritis, and gastric damage models [, , ].

- Neurological Disorders: Improves behavioral outcomes and reduces neuronal damage in models of stroke, TBI, and Down syndrome [, , , , , ].

- Cancer: Inhibits tumor growth and metastasis in lung cancer and osteosarcoma models [, , ].

ANone: The provided abstracts do not offer specific information about resistance mechanisms to JZL184 or its cross-resistance with other compounds. Investigating potential resistance development during chronic MAGL inhibition would be crucial for its potential therapeutic applications.

ANone: While the provided research primarily focuses on JZL184's efficacy, some studies highlight potential concerns:

- Anxiety-like behavior: JZL184 administration was associated with increased anxiety-like behavior in a rat model of repeated mild TBI [].

- Potential for dependence: Repeated administration of high-dose JZL184 can lead to tolerance and dependence, similar to cannabinoid agonists [].

- Immunosuppressive effects: A study in chickens suggested that JZL184 might have immunosuppressive effects, potentially exacerbating bacterial infections [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.